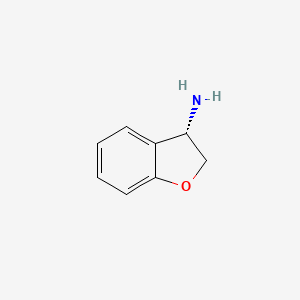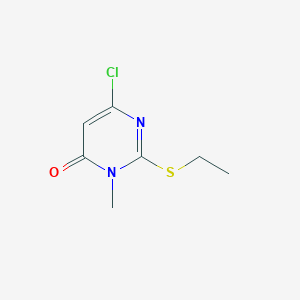
(R)-3-Cyclohexylpyrrolidine
Overview
Description
®-3-Cyclohexylpyrrolidine is a chiral compound characterized by a pyrrolidine ring substituted with a cyclohexyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Cyclohexylpyrrolidine typically involves the following steps:
Cyclohexylation of Pyrrolidine: The initial step involves the alkylation of pyrrolidine with cyclohexyl halides under basic conditions.
Chiral Resolution: The racemic mixture obtained from the alkylation is then subjected to chiral resolution using chiral acids or chromatography techniques to isolate the ®-enantiomer.
Industrial Production Methods: In an industrial setting, the production of ®-3-Cyclohexylpyrrolidine may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon to achieve high yields and enantioselectivity.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: ®-3-Cyclohexylpyrrolidine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
®-3-Cyclohexylpyrrolidine has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ®-3-Cyclohexylpyrrolidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with receptors or enzymes, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, depending on its specific application and target.
Comparison with Similar Compounds
(S)-3-Cyclohexylpyrrolidine: The enantiomer of ®-3-Cyclohexylpyrrolidine, with different stereochemistry.
Cyclohexylamine: A simpler analog with a cyclohexyl group attached to an amine.
Pyrrolidine: The parent compound without the cyclohexyl substitution.
Uniqueness: ®-3-Cyclohexylpyrrolidine is unique due to its chiral nature and the presence of both a cyclohexyl group and a pyrrolidine ring, which confer specific chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
(3R)-3-cyclohexylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-2-4-9(5-3-1)10-6-7-11-8-10/h9-11H,1-8H2/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQCUMVGSKEOMN-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H]2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Boc-8-(Pent-4-enyl)-2,8-diazaspiro[4.5]decane](/img/structure/B3186401.png)
![Methyl 3-[4-(methanesulfonyl)phenoxy]-5-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B3186408.png)



![3-Methyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B3186438.png)
![3-Azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B3186444.png)


